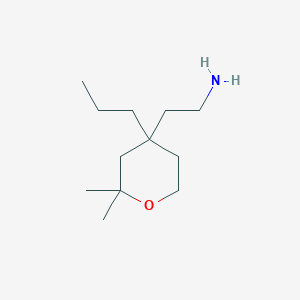
2-(2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine is an organic compound that features a tetrahydropyran ring substituted with a dimethyl and propyl group, and an ethanamine side chain
Métodos De Preparación
The synthesis of 2-(2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine typically involves multiple steps. One common method starts with the removal of the ethoxycarbonyl group from ethyl cyano-(2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)acetate to yield the corresponding acetonitrile. This intermediate is then reduced using lithium aluminum hydride to produce this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
2-(2,2-Dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine undergoes various chemical reactions, including:
Substitution: The ethanamine side chain allows for nucleophilic substitution reactions, which can be used to introduce different functional groups.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and can be used to study reaction mechanisms and pathways.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action for 2-(2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine involves its interaction with various molecular targets. The ethanamine side chain can act as a nucleophile, participating in substitution reactions. The tetrahydropyran ring provides structural stability and can influence the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar compounds to 2-(2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine include other tetrahydropyran derivatives and ethanamine-containing compounds. For example:
2-(2,6-Dimethylmorpholin-4-yl)ethanamine: Similar in having an ethanamine side chain but differs in the ring structure.
Ethylamine: A simpler compound with just an ethanamine group, lacking the tetrahydropyran ring.
The uniqueness of this compound lies in its combination of a substituted tetrahydropyran ring and an ethanamine side chain, which provides a distinct set of chemical properties and reactivity.
Propiedades
IUPAC Name |
2-(2,2-dimethyl-4-propyloxan-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-4-5-12(6-8-13)7-9-14-11(2,3)10-12/h4-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKFZVBZDLZVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCOC(C1)(C)C)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
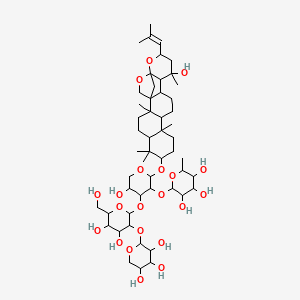
![2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2437158.png)
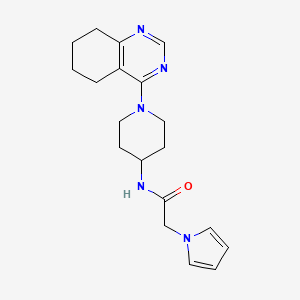
![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2437160.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-butyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2437162.png)
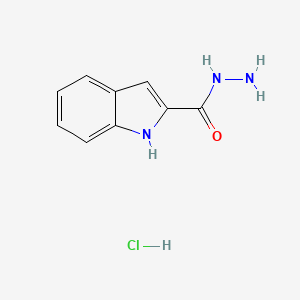
![1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine](/img/structure/B2437166.png)
![1-(3-methoxypropyl)-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2437167.png)
![2-methyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide](/img/structure/B2437168.png)
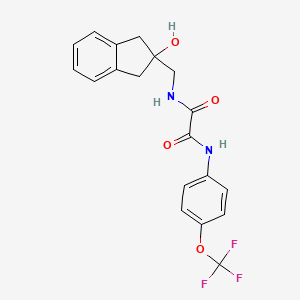
![Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2437172.png)
![4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride](/img/structure/B2437176.png)
![2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine](/img/structure/B2437178.png)
![N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2437179.png)
